molecular formula C12H11NOS B6366843 2-Hydroxy-4-(2-methylthiophenyl)pyridine, 95% CAS No. 1261937-84-1

2-Hydroxy-4-(2-methylthiophenyl)pyridine, 95%

Cat. No. B6366843
CAS RN: 1261937-84-1
M. Wt: 217.29 g/mol
InChI Key: DIJKXUVCCYWDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-(2-methylthiophenyl)pyridine, 95% (2HMTP) is an organic compound belonging to the pyridine family. This compound has many potential applications in the scientific research field due to its unique properties and structure.

Mechanism of Action

2-Hydroxy-4-(2-methylthiophenyl)pyridine, 95% acts as a Lewis acid in the presence of a base catalyst. This allows it to form a complex with the base, which can then be used to catalyze the reaction of two molecules. The reaction of two molecules is then facilitated by the presence of 2-Hydroxy-4-(2-methylthiophenyl)pyridine, 95%, which acts as a bridge between the two molecules.
Biochemical and Physiological Effects
2-Hydroxy-4-(2-methylthiophenyl)pyridine, 95% has been found to have some biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-bacterial properties. Additionally, it has been found to have anti-oxidant and anti-tumor properties. It has also been found to have some effects on the nervous system, such as modulation of GABAergic and glutamatergic neurotransmission.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-(2-methylthiophenyl)pyridine, 95% has several advantages for lab experiments. It has a high purity of 95%, which makes it ideal for use in lab experiments. Additionally, it is relatively inexpensive and readily available. However, it is not suitable for use in human or animal studies due to its potential toxicity.

Future Directions

2-Hydroxy-4-(2-methylthiophenyl)pyridine, 95% has many potential future directions. It could be used in the synthesis of new pharmaceuticals or agrochemicals. Additionally, it could be used as a starting material for the synthesis of other compounds. It could also be used in the development of new catalysts for organic synthesis. Additionally, it could be used in the development of new drugs or treatments for various diseases. Finally, it could be used in the development of new materials for industrial applications.

Synthesis Methods

2-Hydroxy-4-(2-methylthiophenyl)pyridine, 95% can be synthesized using a variety of methods. One method involves the reaction of 2-methylthiophene and 4-chloropyridine in the presence of a base catalyst. This reaction produces 2-Hydroxy-4-(2-methylthiophenyl)pyridine, 95% as the main product in a yield of 95%. Other methods of synthesis include the reaction of 2-methylthiophene and 4-bromopyridine in the presence of a base catalyst, and the reaction of 2-methylthiophene and 4-hydroxypyridine in the presence of a base catalyst.

Scientific Research Applications

2-Hydroxy-4-(2-methylthiophenyl)pyridine, 95% has many potential applications in scientific research. It can be used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It can also be used as a catalyst in the synthesis of organic compounds. Additionally, it can be used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

properties

IUPAC Name

4-(2-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-5-3-2-4-10(11)9-6-7-13-12(14)8-9/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJKXUVCCYWDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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